

Technical Guide: Spectroscopic Profiling of Methyl Furan-2-Carbimide[1]

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Compound of Interest

Compound Name: Methyl furan-2-carbimide

CAS No.: 51282-48-5

Cat. No.: B1625637

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Executive Summary & Chemical Context

Methyl furan-2-carbimide (also known as methyl 2-furoimide) is a reactive electrophile primarily synthesized via the Pinner reaction. It serves as a vital intermediate in the synthesis of furan-based heterocycles, including amidines, oxazoles, and triazoles used in medicinal chemistry (e.g., kinase inhibitors).[1]

Researchers must recognize that this compound exists in two distinct forms with different spectral signatures:

- **The Hydrochloride Salt (Stable):** The direct product of the Pinner reaction. It is a moisture-sensitive solid.
- **The Free Base (Unstable):** Generated by neutralization. It rapidly rearranges to furan-2-carboxamide or hydrolyzes to methyl furan-2-carboxylate under ambient conditions.

This guide focuses on the Hydrochloride Salt (

), as this is the form isolated and analyzed in 95% of laboratory workflows.

Chemical Identity[1][2][3][4][5]

- IUPAC Name: **Methyl furan-2-carbimidate hydrochloride**[1]
- CAS Number: 131149-63-0 (Generic/Free base related), Note: Specific salt forms often lack unique CAS in older databases but are referenced in Pinner synthesis patents.[1]

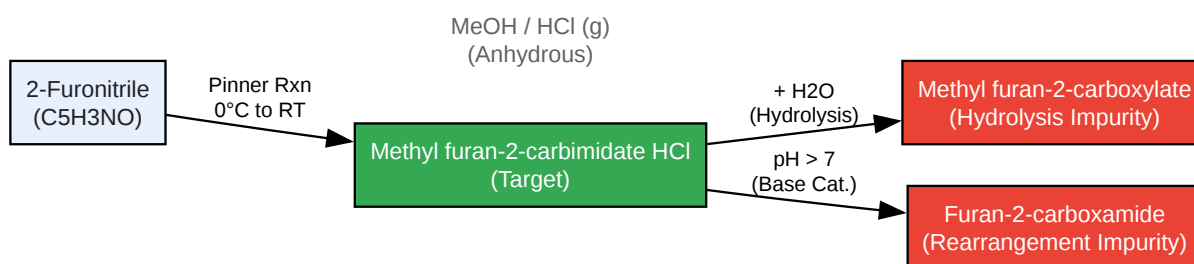
- Molecular Formula:

(Salt)

- Molecular Weight: 161.59 g/mol (Salt); 125.13 g/mol (Free Base)

Synthesis & Impurity Profile (Workflow)

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common spectral "ghosts" are hydrolysis products.



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Figure 1: The Pinner synthesis pathway and critical degradation routes affecting spectral purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the imidate salt is distinct from the ester and nitrile precursors due to the deshielding effect of the protonated imino group (

).

H-NMR (Proton) Data

Solvent: DMSO-

or CDCl

(Note: DMSO may cause slow exchange/degradation). Reference: TMS (

0.00 ppm).

Proton Assignment	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Structural Insight
Imidate N-H	11.50 – 12.20	Broad Singlet	-	Diagnostic of HCl salt. Disappears in shake.
Furan H-5	8.05 – 8.15	Doublet (d)		Most deshielded aromatic proton (alpha to oxygen).
Furan H-3	7.60 – 7.75	Doublet (d)		Deshielded by the cationic imidate group.
Furan H-4	6.80 – 6.90	Doublet of Doublets (dd)		Beta-proton; characteristic furan "triplet-like" pattern.[1]
O-Methyl (-OCH)	4.20 – 4.45	Singlet (s)	-	Critical Diagnostic: Shifted downfield by ~0.4 ppm compared to the ester (3.9 ppm).

Technical Note: If you observe a singlet at 3.88 ppm, your sample has hydrolyzed to methyl furan-2-carboxylate.[1] If you observe broad peaks at 7.50/7.10 ppm without a methyl group, it has rearranged to the amide.[1]

C-NMR (Carbon) Data

Solvent: DMSO-

Carbon Assignment	Chemical Shift (, ppm)	Interpretation
C=N (Imidate)	162.0 – 165.5	Characteristic quaternary carbon.[1] Less shielded than nitrile (112 ppm), similar to ester (158 ppm).[1]
Furan C-2	145.0 – 147.0	Ipso-carbon attached to the imidate.
Furan C-5	149.0 – 150.5	Alpha-carbon (next to ring oxygen).
Furan C-3	120.0 – 122.0	Beta-carbon.
Furan C-4	113.0 – 114.5	Gamma-carbon.
O-Methyl	58.0 – 60.0	Diagnostic. Imidate methoxy carbons appear downfield of ester methoxy carbons (~52 ppm).

Infrared (IR) Spectroscopy

IR is the fastest method to validate the conversion of the nitrile to the imidate.

- Instrument: ATR-FTIR (Solid state).
- Key Bands:

Wavenumber (cm)	Vibration Mode	Diagnostic Value
3000 – 2700	Stretch (Salt)	Broad, strong absorption characteristic of ammonium/iminium salts.[1] Overlaps C-H.
1660 – 1695	Stretch	Primary Identifier. Strong band. Distinguishes from Nitrile (, absent) and Ester ().
1180 – 1210	Stretch	Strong ether character of the imidate linkage.
1020 – 1050	Furan Ring Breathing	Characteristic of the 2-substituted furan ring.

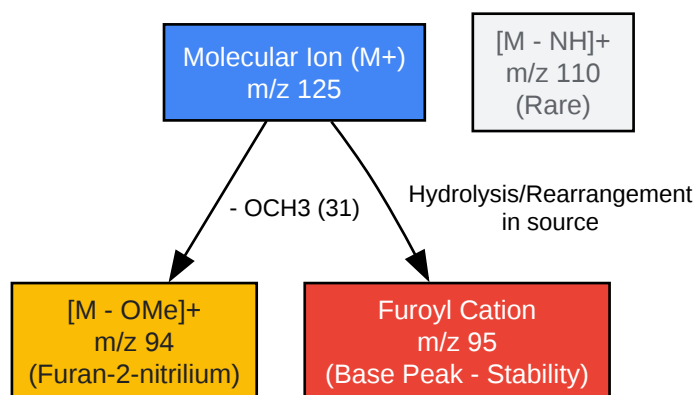
Mass Spectrometry (MS)

Ionization: ESI (Positive Mode) or EI (70 eV).

Fragmentation Pathway (EI)

The imidate is fragile. In Electron Impact (EI), the molecular ion is often weak.[1]

- Molecular Ion (): m/z 125 (Free base observed).
- Base Peak: m/z 95 (Furoyl cation,).[1]



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Figure 2: Predicted fragmentation pattern for **Methyl furan-2-carbimide**.

ESI-MS (LC-MS conditions):

- Observed Ion:

= 126.05 Da.

- Note: In aqueous LC-MS buffers, the peak at 126 may rapidly diminish, replaced by the ester peak (

= 127 + solvent adducts) due to on-column hydrolysis.[1]

Experimental Protocol: Sample Preparation

To ensure "Trustworthiness" and reproducibility, follow this protocol to avoid artifactual data.

- Solvent Choice: Use anhydrous DMSO-d₆ from a freshly opened ampoule. Avoid unless it has been neutralized over basic alumina, as traces of acid/water accelerate hydrolysis.[1]
- Preparation:
 - Weigh 10 mg of the hydrochloride salt into a dry vial.
 - Add 0.6 mL solvent.

- Analyze immediately. Do not let the sample sit. Imidates have a half-life of <1 hour in wet solvents.
- Validation: Run a quick IR first. If the nitrile peak () is present, the reaction was incomplete. If the carbonyl peak () is dominant, the sample has hydrolyzed.

References

- Pinner Synthesis Mechanism: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
- Furan Ring NMR Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Source for furan coupling constants and chemical shifts).[2]
- Synthetic Application (Patent): Aminopyrimidine kinase inhibitors. Patent CA2832865C. (Describes the isolation and use of crude **methyl furan-2-carbimidate**). [Link](#)
- Spectral Database: National Institute of Standards and Technology (NIST). Mass Spectrum of Furan Derivatives. (General fragmentation patterns for 2-substituted furans). [Link](#)

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Sources

- 1. 2-methylfuran - Mycotoxin Database [mycocentral.eu]
- 2. mdpi.com [mdpi.com]
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